5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound characterized by the presence of trifluoromethyl groups at positions 5 and 7, a pyrazolo[1,5-a]pyrimidine core, and a carbonitrile group at position 3
Mechanism of Action
Target of Action
The primary target of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the human body and plays a crucial role in mediating the effects of estrogen hormones .
Mode of Action
PHTPP acts as a full antagonist to ERβ, with a 36-fold selectivity for ERβ over the other main type of estrogen receptor, ERα . This means that PHTPP binds to ERβ and inhibits its activity, preventing it from responding to estrogen hormones .
Biochemical Pathways
The antagonistic action of PHTPP on ERβ affects various biochemical pathways. For instance, estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, by selectively blocking ERβ, PHTPP can influence these pathways and potentially enhance cell growth in certain contexts .
Pharmacokinetics
It is known that phtpp is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of PHTPP’s action are context-dependent. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that PHTPP’s antagonistic action on ERβ can have a proliferative effect in certain types of cancer cells .
Action Environment
The action, efficacy, and stability of PHTPP can be influenced by various environmental factors. For instance, the presence of other compounds in the reaction medium can affect its activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the use of a Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the precursor. The reaction is carried out using aryl and heteroaryl boronic acids in the presence of a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and employing efficient purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Coupling Reactions: It can be involved in Suzuki–Miyaura cross-coupling reactions to introduce various aryl groups at specific positions.
Common Reagents and Conditions
Reagents: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst system, PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate).
Conditions: Reactions are typically carried out under microwave-assisted conditions to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit different biological activities and properties .
Scientific Research Applications
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, making them relevant in the study of neurodegenerative disorders.
Materials Science: Due to its unique structural properties, it can be used in the development of new materials with specific electronic and photophysical characteristics.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP): This compound shares a similar pyrazolo[1,5-a]pyrimidine core and trifluoromethyl groups but differs in the presence of a phenol group.
3,5-Disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds have various substituents at positions 3 and 5, offering a range of biological activities and properties.
Uniqueness
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F6N4/c10-8(11,12)5-1-6(9(13,14)15)19-7(18-5)4(2-16)3-17-19/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWOBVYCHLPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371159 | |
Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-40-1 | |
Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175276-40-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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